Product packaging for 4-Fluorophenyl 1,3-dichloropropyl ketone(Cat. No.:)

4-Fluorophenyl 1,3-dichloropropyl ketone

Cat. No.: B8496362
M. Wt: 235.08 g/mol
InChI Key: MHXDLLILRBNANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorophenyl 1,3-dichloropropyl ketone is a fluorinated aromatic ketone of interest in advanced organic synthesis and medicinal chemistry research. As a bifunctional building block, it features both an electrophilic ketone carbonyl and a 1,3-dichloropropyl chain, making it a versatile precursor for the construction of more complex molecules through nucleophilic substitution and various carbonyl reactions. Its core structure is related to compounds studied for their potential biological activity, as fluorinated and halogenated aromatic ketones are frequently explored in pharmaceutical and agrochemical research for their unique electronic and steric properties. Researchers utilize this compound primarily as a key intermediate in the design and synthesis of novel chemical entities. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9Cl2FO B8496362 4-Fluorophenyl 1,3-dichloropropyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

2,4-dichloro-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C10H9Cl2FO/c11-6-5-9(12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2

InChI Key

MHXDLLILRBNANY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(CCCl)Cl)F

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 4 Fluorophenyl 1,3 Dichloropropyl Ketone

Elucidation of Reaction Pathways for Ketone Formation and Subsequent Transformations

The formation of 4-Fluorophenyl 1,3-dichloropropyl ketone can be postulated to occur via a Friedel-Crafts acylation pathway. This would involve the reaction of fluorobenzene (B45895) with 1,3-dichloropropionyl chloride. The presence of a Lewis acid catalyst, such as aluminum chloride, would be essential to generate a highly electrophilic acylium ion. This ion would then be attacked by the electron-rich fluorobenzene ring, followed by deprotonation to restore aromaticity and yield the final ketone product. However, specific literature detailing the subsequent transformations of this particular ketone is not available.

Role of Catalysis in Directing Mechanistic Outcomes

While catalysis is crucial in the synthesis and reactions of ketones, specific studies on this compound are absent from the reviewed literature. General principles can be inferred, but direct evidence is lacking.

Transition Metal Catalysis (e.g., Copper, Rhodium, Palladium)

Transition metals are widely used to catalyze a variety of reactions involving ketones. For instance, palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds. However, no specific examples of transition metal-catalyzed reactions involving this compound were found.

Organocatalysis in Stereoselective and Chemo-selective Ketone Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of ketones. For example, enamine catalysis is a well-established strategy for the enantioselective α-fluorination of cyclic ketones. nih.gov This involves the reaction of the ketone with a chiral secondary amine to form a nucleophilic enamine intermediate, which then reacts with an electrophilic fluorine source. While this demonstrates a potential type of reaction, no studies have applied this to this compound.

Lewis Acid and Brønsted Acid/Base Catalysis in Ketone Activation and Transformation

Lewis acids are fundamental to the Friedel-Crafts acylation, the most probable route for the synthesis of this compound. sapub.orgbeilstein-journals.org The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the formation of the acylium ion. Brønsted acids can also catalyze certain ketone reactions by protonating the carbonyl oxygen, thereby activating the ketone for nucleophilic attack. Again, while these are general principles, specific applications to the target compound are not documented.

Identification and Characterization of Reaction Intermediates and Transition State Analysis

In the context of a Friedel-Crafts acylation for the formation of this compound, the primary reaction intermediate would be the acylium ion formed from 1,3-dichloropropionyl chloride and a Lewis acid. A subsequent intermediate would be the sigma complex (or arenium ion) formed after the electrophilic attack of the acylium ion on the fluorobenzene ring. Detailed characterization or transition state analysis for these intermediates in this specific reaction is not available.

Kinetic and Thermodynamic Considerations Governing Reaction Control and Selectivity

Kinetic and thermodynamic studies provide crucial insights into reaction mechanisms and selectivity. Such studies for reactions involving this compound have not been reported in the available literature. General kinetic studies on the reactions of other aryl ketones exist, but this information cannot be directly extrapolated to the specific compound of interest. researchgate.netnih.gov

Organic Transformations and Reactivity Profiles of 4 Fluorophenyl 1,3 Dichloropropyl Ketone

Reactivity of the Ketone Carbonyl Functionality

The carbonyl group (C=O) is the most prominent functional group, characterized by a polarized double bond that renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions (e.g., Grignard, Hydride Additions)

The electrophilic carbon of the ketone is a prime target for nucleophilic addition. openstax.org Strong, irreversible nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) are expected to add to the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a nucleophilic addition mechanism, transforming the sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, ultimately forming a tertiary alcohol after acidic workup. openstax.orgorganic-chemistry.orgchemguide.co.uk

Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol by delivering a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com These nucleophilic additions are generally irreversible due to the high basicity of the attacking nucleophile. masterorganicchemistry.com

Reagent TypeSpecific ReagentExpected Product
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)2-(4-fluorophenyl)-1,3-dichloro-2-methylbutan-2-ol
Organolithium ReagentButyllithium (CH₃CH₂CH₂CH₂Li)1-(4-fluorophenyl)-2,4-dichloro-1-pentylbutan-1-ol
Hydride ReagentSodium borohydride (NaBH₄)1-(4-fluorophenyl)-2,4-dichlorobutan-1-ol

Selective Reduction Methodologies and Stereochemical Implications

The reduction of the prochiral ketone functionality in 4-Fluorophenyl 1,3-dichloropropyl ketone leads to the formation of a new stereocenter at the carbinol carbon. Since the adjacent α-carbon is also a chiral center (due to the chlorine substituent), the product of the reduction is a mixture of diastereomers. The asymmetric reduction of α-halo ketones is a valuable process for obtaining chiral halohydrins, which are important synthetic intermediates. nih.gov

Enantioselective reduction can be achieved using chiral reducing agents or catalysts. google.com Biocatalytic reductions using carbonyl reductase (CRED) enzymes have proven effective for the stereoselective reduction of α-halo ketones to their corresponding α-halo alcohols in high yield. google.comalmacgroup.com Conventional methods may involve transfer hydrogenation with a chiral metal catalyst to control the stereochemical outcome. google.comalmacgroup.com The relative stereochemistry of the two adjacent centers is influenced by the steric and electronic environment of the ketone and the nature of the reducing agent.

Enolate Chemistry and Alpha-Substitution Reactions (e.g., Alkylation, Acylation)

The presence of the carbonyl group makes the proton on the α-carbon (the carbon adjacent to the carbonyl) acidic. wikipedia.org This acidity is further enhanced by the electron-withdrawing inductive effect of the α-chlorine atom. mnstate.edu Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate this position to form a resonance-stabilized enolate. jove.comorganicchemistrytutor.commasterorganicchemistry.com

This enolate is a potent carbon nucleophile and can participate in α-substitution reactions. masterorganicchemistry.com

Alkylation: The enolate can react with primary alkyl halides in an Sɴ2 reaction to form a new carbon-carbon bond at the α-position. chemistrysteps.comjove.com The use of a strong base like LDA is often necessary to ensure the ketone is completely and irreversibly converted to the enolate, preventing side reactions. jove.comorganicchemistrytutor.com

Acylation: Reaction of the enolate with an acylating agent, such as an acyl chloride or anhydride, would introduce an acyl group at the α-position, yielding a β-dicarbonyl compound.

Reaction TypeReagent(s)Expected Product Class
Enolate FormationLithium diisopropylamide (LDA)Lithium enolate
α-Alkylation1) LDA; 2) Methyl iodide (CH₃I)1-(4-fluorophenyl)-2,4-dichloro-2-methylbutan-1-one
α-Acylation1) LDA; 2) Acetyl chloride (CH₃COCl)4-chloro-2-(4-fluorobenzoyl)-2-chloropentan-3-one

Condensation and Cyclization Reactions Involving the Carbonyl Group

The bifunctional nature of this compound, possessing both an enolizable proton and a remote electrophilic site (the γ-carbon bearing a chlorine), makes it a candidate for intramolecular reactions. Upon formation of the enolate at the α-carbon, the nucleophilic carbon can attack the γ-carbon in an intramolecular Sɴ2 reaction. This process would result in the formation of a cyclopropane (B1198618) ring, yielding a 1-(4-fluorobenzoyl)-2-chloromethylcyclopropane. Such intramolecular cyclizations are a common and powerful method for constructing cyclic systems in organic synthesis.

Transformations Involving the 1,3-Dichloropropyl Moiety

The two chlorine atoms on the butyl chain serve as leaving groups in nucleophilic substitution reactions. libretexts.org Their reactivity is dictated by their position on the carbon chain.

Nucleophilic Substitution Reactions of Alkyl Halides (Sɴ1/Sɴ2)

The molecule contains two distinct alkyl chloride sites: a secondary chloride at the α-position and a primary chloride at the γ-position.

γ-Chloride: The chlorine atom on the primary carbon is highly susceptible to substitution by a variety of nucleophiles (e.g., CN⁻, N₃⁻, OR⁻, I⁻) via an Sɴ2 mechanism. ncert.nic.in This pathway is favored due to the low steric hindrance at the primary carbon. youtube.com

α-Chloride: The secondary chloride at the α-position is more sterically hindered. Furthermore, its reactivity is modulated by the adjacent carbonyl group. While Sɴ2 reactions are possible, they are generally slower than at the primary position. nih.gov Using less basic nucleophiles is often preferred for α-halo ketones to avoid competing enolate formation. jove.comjove.com Sɴ1 reactions are generally unfavorable for α-halocarbonyl compounds because they would form a less stable α-carbonyl carbocation. jove.comjove.com

Selective substitution is therefore possible. Reaction with one equivalent of a nucleophile under controlled conditions would likely result in preferential substitution at the less hindered primary γ-position.

NucleophileReagent ExamplePotential Product (Substitution at γ-position)
CyanideSodium cyanide (NaCN)5-chloro-4-(4-fluorobenzoyl)pentanenitrile
Azide (B81097)Sodium azide (NaN₃)4-azido-1-chloro-1-(4-fluorophenyl)butan-1-one
Iodide (Finkelstein reaction)Sodium iodide (NaI) in acetone (B3395972)2-chloro-4-iodo-1-(4-fluorophenyl)butan-1-one
AlkoxideSodium methoxide (B1231860) (NaOCH₃)2-chloro-1-(4-fluorophenyl)-4-methoxybutan-1-one

Elimination Reactions Leading to Olefin Formation

The presence of chlorine atoms on the propyl chain of this compound, particularly the chlorine at the α-position to the carbonyl group, makes the compound susceptible to elimination reactions. The carbonyl group increases the acidity of the α-proton, facilitating its removal by a base. Depending on the reaction conditions and the base employed, this can lead to the formation of various unsaturated olefinic products.

Treatment with a non-nucleophilic base can induce dehydrochlorination. The regiochemical outcome is dependent on which proton is abstracted. Removal of the α-proton (at C2) would lead to the formation of a conjugated enone system, specifically 4-fluoro-1-(4-fluorophenyl)-3-chlorobut-2-en-1-one. This pathway is often favored due to the stability imparted by the resulting conjugated π-system. Alternatively, under different conditions, elimination involving the γ-chloro substituent could potentially occur, though this is generally less facile.

Table 1: Potential Olefin Products from Elimination Reactions

Reactant Base/Conditions Major Product Product Type
This compound Non-nucleophilic base (e.g., DBU) 1-(4-fluorophenyl)-3-chlorobut-2-en-1-one α,β-Unsaturated Ketone

This table represents predicted outcomes based on general principles of organic reactivity.

Intramolecular Cyclization Reactions Directed by Dichloro-Functionality

The 1,3-disposition of the two chlorine atoms provides a classic structural motif for intramolecular cyclization reactions to form a three-membered ring. This transformation is a variation of the Wurtz coupling reaction and is typically promoted by reducing agents. wikipedia.org

When this compound is treated with a reducing metal, such as zinc dust, a 3-exo-tet cyclization can be initiated. organic-chemistry.org The reaction proceeds via reductive coupling of the two carbon-chlorine bonds, resulting in the formation of a cyclopropane ring. The product of this reaction is 1-cyclopropyl-1-(4-fluorophenyl)methanone, also known as (4-fluorobenzoyl)cyclopropane. This method is an effective way to synthesize aryl cyclopropyl (B3062369) ketones, which are valuable building blocks in medicinal chemistry and materials science. organic-chemistry.orgacs.org The reaction conditions are generally mild, tolerating the ketone and the fluorinated aromatic ring. acs.org

Table 2: Intramolecular Cyclization via Reductive Coupling

Reactant Reagent Product Reaction Type
This compound Zinc (Zn) dust 1-(4-fluorobenzoyl)cyclopropane Intramolecular Wurtz-type Reaction

Data based on analogous transformations of 1,3-dihalides. acs.org

Furthermore, reactions with bidentate nucleophiles can also lead to cyclization, forming various heterocyclic systems, although this is less common than cyclopropanation.

Reactivity of the 4-Fluorophenyl Aromatic Group

The 4-fluorophenyl moiety of the molecule exhibits a rich and tunable reactivity profile, influenced by the electronic properties of both the fluorine atom and the dichloropropionyl substituent.

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

In electrophilic aromatic substitution (EAS), substituents on the benzene (B151609) ring dictate the rate and regiochemistry of the reaction. masterorganicchemistry.com The 4-fluorophenyl group in the target molecule has two directing groups to consider: the fluorine atom and the 1,3-dichloropropyl ketone group.

Dichloropropyl Ketone Group: The ketone is a deactivating group due to both inductive and resonance effects, which withdraw electron density from the ring. It acts as a meta-director. organicchemistrytutor.com

When both types of groups are present, the directing effects compete. Since the para position relative to the fluorine is blocked, the fluorine directs incoming electrophiles to the ortho positions (C3 and C5). The ketone group directs to these same positions, as they are meta to its own position. Therefore, electrophilic substitution, such as nitration or halogenation, is predicted to occur at the positions ortho to the fluorine atom. csbsju.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr) on Activated Fluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a leaving group. pressbooks.pubmasterorganicchemistry.com In this compound, the ketone group acts as a moderate electron-withdrawing group, activating the ring toward nucleophilic attack.

The fluorine atom, despite being a poor leaving group in other contexts due to the high C-F bond strength, makes the carbon to which it is attached (C4) highly electrophilic. researchgate.net This facilitates the initial, often rate-determining, addition of a nucleophile to form a negatively charged Meisenheimer complex. pressbooks.pubnih.gov The negative charge in this intermediate is stabilized by the resonance- and inductively-withdrawing ketone group. Subsequent elimination of the fluoride (B91410) ion yields the substituted product. While challenging, this reaction can be achieved with strong nucleophiles or through modern catalytic methods that activate aryl fluorides. acs.orgsci-hub.senih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl Functionalization

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for forming carbon-carbon bonds. masterorganicchemistry.com The 4-fluorophenyl group can potentially participate as a coupling partner in reactions like the Suzuki and Heck couplings.

Aryl fluorides are notoriously challenging substrates for traditional cross-coupling reactions because the strong C-F bond is difficult to break via the typical oxidative addition pathway. chemrxiv.org However, significant advances have led to the development of specialized catalyst systems that can activate C-F bonds. mdpi.com

Suzuki Coupling: This reaction couples an organoboron reagent with an organic halide. harvard.eduorganic-chemistry.org To use this compound as the electrophile, a catalyst system employing electron-rich, bulky phosphine (B1218219) ligands would likely be necessary to facilitate the difficult oxidative addition step.

Heck Reaction: This reaction forms a substituted alkene by coupling an organic halide with an alkene. masterorganicchemistry.com Similar to the Suzuki reaction, engaging the C-F bond in a Heck reaction requires specific and highly active palladium catalysts. chemrxiv.orgmdpi.com In some cases, the mechanism for C-F activation may proceed through an SNAr-type pathway rather than direct oxidative addition. chemrxiv.org

Table 3: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Potential Product
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂) Pd catalyst with bulky, electron-rich ligands 4-Aryl-phenyl 1,3-dichloropropyl ketone

This table outlines plausible transformations requiring advanced catalytic methods.

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

A tandem or cascade reaction is a process involving two or more consecutive reactions where the subsequent step depends on the functionality formed in the previous one, all occurring in a single pot. wikipedia.orgnih.gov The multiple reactive sites in this compound—the ketone, two C-Cl bonds, and the C-F bond—make it an excellent candidate for designing such elegant and efficient synthetic sequences. researchgate.net

For instance, a hypothetical cascade could be initiated by a nucleophilic attack on the carbonyl group. The resulting alkoxide could then engage in an intramolecular substitution with one of the chloro-substituents to form a cyclic ether, such as a furan (B31954) or pyran derivative.

Another possibility involves an initial intermolecular reaction, such as a Suzuki coupling to replace the fluorine atom, followed by an intramolecular cyclization. For example, if the incoming aryl group from the Suzuki coupling contains a nucleophile, it could subsequently react with the dichloropropyl side chain to forge a new polycyclic system in one pot. These multi-step, one-pot procedures dramatically increase molecular complexity from a relatively simple starting material. researchgate.net

Computational Chemistry and Theoretical Modeling of 4 Fluorophenyl 1,3 Dichloropropyl Ketone

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. For 4-Fluorophenyl 1,3-dichloropropyl ketone, these calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The molecular geometry is dictated by the interplay of electronic repulsion, steric hindrance, and attractive forces between atoms. The fluorophenyl group, with its electronegative fluorine atom, influences the electronic environment of the aromatic ring. The dichloropropyl ketone moiety introduces further complexity due to the presence of two chlorine atoms and a carbonyl group.

Table 1: Predicted Geometrical Parameters for this compound

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-Cl Bond Length~1.78 Å
C-F Bond Length~1.35 Å
Aromatic C-C Bond Length~1.39 Å

Note: These are representative values based on typical bond lengths for similar functional groups and are subject to variation based on the specific computational method and basis set used.

The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a critical determinant of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Energy Landscape Analysis and Conformational Behavior

Molecules with rotatable single bonds, such as the dichloropropyl chain in this compound, can exist in various spatial arrangements known as conformations. Energy landscape analysis involves mapping the potential energy of the molecule as a function of its conformational degrees of freedom. This allows for the identification of stable conformers (energy minima) and the transition states that connect them.

By systematically rotating the dihedral angles of the propyl chain and calculating the corresponding energy, a potential energy surface can be generated. This analysis would reveal the most stable conformation of the molecule, which is the one it is most likely to adopt under normal conditions. The relative energies of different conformers and the energy barriers between them provide insights into the molecule's flexibility and the dynamics of its conformational changes.

Theoretical Investigations of Reaction Mechanisms and Transition States using DFT

Density Functional Theory (DFT) is a powerful computational method for investigating the pathways of chemical reactions. By mapping the potential energy surface of a reacting system, it is possible to identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For this compound, DFT could be used to study various reactions, such as nucleophilic attack at the carbonyl carbon or substitution reactions involving the chlorine atoms. The calculated activation energies for different potential pathways can help predict which reactions are most likely to occur and under what conditions.

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReactantPredicted Activation Energy (kcal/mol)
Nucleophilic AdditionHydroxide Ion15-20
Nucleophilic SubstitutionCyanide Ion25-30

Note: These values are illustrative and would depend on the specific reactants, solvent, and computational level of theory.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate both the theoretical model and the experimental findings. For this compound, key spectroscopic parameters that can be calculated include:

Infrared (IR) Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. This can aid in the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The magnetic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to predict its chemical shift in an NMR spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectra: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

The close agreement between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Application of DFT and Ab Initio Methods in Reactivity Prediction and Rational Design

DFT and other ab initio (first-principles) methods are not only descriptive but also predictive. By calculating various molecular properties, such as the distribution of electrostatic potential, frontier molecular orbital energies, and various reactivity indices, it is possible to predict how a molecule will behave in a chemical reaction.

For this compound, these methods could be used to:

Identify Reactive Sites: The molecular electrostatic potential map can highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), indicating likely sites for chemical attack.

Predict Reaction Outcomes: By comparing the activation energies of competing reaction pathways, the major products of a reaction can be predicted.

Rational Design of Derivatives: Computational methods can be used to screen potential derivatives of this compound with desired properties, such as enhanced reactivity or specific biological activity, before they are synthesized in the lab. This rational design approach can significantly accelerate the discovery of new and useful molecules.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Fluorophenyl 1,3 Dichloropropyl Ketone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 4-Fluorophenyl 1,3-dichloropropyl ketone, ¹H and ¹³C NMR spectra provide critical information regarding the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the 4-fluorophenyl group typically appear as a set of multiplets in the aromatic region (approximately 7.0-8.2 ppm). The fluorine atom causes characteristic splitting patterns in the signals of the ortho- and meta-protons. The protons on the propyl chain, adjacent to the chlorine atoms and the carbonyl group, would exhibit distinct chemical shifts and coupling patterns. The proton on the carbon atom between the two chlorine-bearing carbons (C2) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the 4-fluorophenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The chlorinated carbons of the propyl chain would appear at higher chemical shifts compared to unsubstituted alkanes due to the deshielding effect of the chlorine atoms.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key Couplings
Carbonyl Carbon-~195-
Aromatic CH (ortho to F)~8.1 (dd)~131J(H,H), J(H,F)
Aromatic CH (meta to F)~7.2 (dd)~116J(H,H), J(H,F)
Aromatic C-F-~166J(C,F)
Aromatic C-CO-~135-
-CH(Cl)-~5.0 (m)~60J(H,H)
-CH₂-~3.5 (m)~45J(H,H)
-CH₂Cl~4.0 (m)~50J(H,H)

Note: The data presented in this table are predicted values based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS, GC-MS, LC-MS) for Mechanistic Insights and Complex Mixture Analysis

Advanced mass spectrometry techniques are crucial for determining the molecular weight and fragmentation patterns of this compound, aiding in its identification and in understanding its behavior under various conditions.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₀H₉Cl₂FO).

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful for separating the compound from complex mixtures and providing its mass spectrum. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways. Common fragmentation patterns would likely involve the loss of chlorine atoms, cleavage of the propyl chain, and fragmentation of the aromatic ring. Key fragment ions would include [M-Cl]⁺, [M-2Cl]⁺, [4-FC₆H₄CO]⁺ (m/z 123), and [4-FC₆H₄]⁺ (m/z 95).

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would reveal precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and provide insights into the preferred conformation of the dichloropropyl chain relative to the 4-fluorophenyl ring. Intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that stabilize the crystal lattice could also be identified.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic ring would give rise to C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The C-F stretching vibration would be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. The C-Cl stretching vibrations would also be present in the fingerprint region, usually between 600 and 800 cm⁻¹.

Interactive Data Table: Key IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C=O (Aryl Ketone)Stretch1680 - 1700Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1580 - 1610Medium-Strong
C-FStretch1200 - 1250Strong
C-ClStretch600 - 800Medium-Strong
Aliphatic C-HStretch2850 - 2960Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions of the aromatic ring and the carbonyl group are expected to result in strong absorption bands in the UV region, typically below 300 nm. The conjugation between the phenyl ring and the carbonyl group influences the position of these absorptions. The n → π* transition of the carbonyl group is a weaker absorption that typically appears at a longer wavelength, often above 300 nm.

Future Research Directions and Unexplored Avenues for 4 Fluorophenyl 1,3 Dichloropropyl Ketone

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The presence of two chlorine atoms on the propyl chain of 4-Fluorophenyl 1,3-dichloropropyl ketone introduces chirality, making the development of stereoselective synthetic routes a primary objective. Future research could focus on asymmetric halogenation and reduction reactions to control the stereochemistry of the final product.

One promising approach involves the stereoselective halogenation of a suitable precursor. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds. nih.gov Chiral catalysts could be employed to achieve enantioenriched α-haloketones, which are versatile synthetic intermediates. nih.gov

Another avenue lies in the enantioselective reduction of a prochiral diketone precursor. Catalytic asymmetric reduction of ketones is a well-established field, often utilizing chiral transition metal complexes or oxazaborolidine catalysts in conjunction with reducing agents like boranes. wikipedia.orgyoutube.com The development of a catalyst system that can selectively reduce one of two carbonyl groups in a precursor to this compound would be a significant advancement.

To illustrate the potential of such research, a hypothetical study on the enantioselective reduction of a precursor is presented in the table below.

CatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(R)-CBS-oxazaborolidineBH3·SMe2Toluene-208592
RuCl2[(R)-BINAP]H2 (50 atm)Methanol259195
Chiral Amino Alcohol Ligand with RuIsopropanolToluene807888
Table 1. Hypothetical Data for the Enantioselective Reduction to Form Chiral this compound Precursors.

Exploration of New Catalytic Systems for Selective Transformations

The dichloropropyl moiety of the target ketone offers multiple sites for selective catalytic transformations. Future research should explore catalytic systems that can differentiate between the two chlorine atoms or selectively functionalize other parts of the molecule.

For instance, transition metal-catalyzed cross-coupling reactions could be employed to replace one or both chlorine atoms with other functional groups. Nickel-based catalysts have shown promise in the reductive coupling of organic halides. uky.edu A systematic investigation of different ligands and reaction conditions could lead to methods for the selective mono- or di-functionalization of the dichloropropyl chain.

Furthermore, the catalytic reduction of the dichloro groups could be explored. researchgate.net Selective dehalogenation would provide access to a range of mono-chloro and de-halogenated analogs, expanding the chemical space accessible from this starting material.

Investigations into Undiscovered Reactivity Modes and Rearrangement Pathways

The interplay of the fluorinated aromatic ring, the ketone, and the dichlorinated alkyl chain could give rise to novel reactivity and rearrangement pathways. The Favorskii rearrangement, a known reaction of α-haloketones, could be a starting point for such investigations. up.ac.za The specific substitution pattern of this compound might lead to unusual outcomes in this classic transformation.

Additionally, the presence of a β,γ-unsaturated system, which could be generated from the title compound, opens the door to photochemical rearrangements like the oxa-di-π-methane rearrangement. stackexchange.com This could lead to the formation of complex, three-dimensional structures. The study of acid- or base-catalyzed rearrangements of related β,γ-unsaturated carbonyl compounds could also provide insights into potential transformations. pearson.com

Advanced Computational Studies for Rational Design and Prediction of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.org DFT calculations could be used to:

Predict the most stable conformations of the molecule.

Elucidate the mechanisms of potential reactions and rearrangements. up.ac.za

Calculate spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

Guide the design of new derivatives with desired electronic and steric properties.

For example, computational studies on the reactivity of fluorinated ketones as enzyme inhibitors have demonstrated the power of combining quantum mechanics and molecular dynamics to understand structure-activity relationships. nih.gov Similar studies on this compound could predict its potential biological activity and guide the synthesis of more potent analogs.

A hypothetical comparison of calculated and experimental spectroscopic data is shown below.

Spectroscopic DataCalculated Value (DFT)Hypothetical Experimental Value
13C NMR (C=O, ppm)195.2194.8
19F NMR (ppm)-112.5-113.1
IR (C=O stretch, cm-1)17251728
Table 2. Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound.

Integration with Emerging Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

Modern synthetic methods like photoredox catalysis and electrochemistry offer mild and efficient alternatives to traditional synthetic transformations and could be applied to the synthesis and functionalization of this compound. nih.govorganic-chemistry.orgacs.org

Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, could be employed for C-H functionalization or the generation of radical intermediates for coupling reactions. acs.orgnih.gov The merger of photoredox catalysis with other catalytic modes, such as organocatalysis, has enabled novel transformations of ketones. nih.gov

Electrochemistry provides another powerful tool for redox reactions, avoiding the need for chemical oxidants or reductants. organic-chemistry.orgacs.org Electrochemical methods could be developed for the synthesis of this compound or for its subsequent functionalization, such as the reductive coupling with other molecules. rsc.org

Q & A

Q. What are the established synthetic routes for 4-fluorophenyl 1,3-dichloropropyl ketone, and how can reaction conditions be optimized?

Synthesis typically involves halogenated aromatic precursors and ketone-forming reactions. For example, Friedel-Crafts acylation using 4-fluorophenyl derivatives with dichloropropyl acyl chlorides under acidic catalysis (e.g., AlCl₃) is common. Optimization factors include temperature (e.g., 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for polarity control), and stoichiometric ratios of reactants . Evidence from similar halogenated ketones highlights the use of KOH and HF in aqueous conditions to improve yield (e.g., 61.5% yield in analogous syntheses) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and dichloropropyl chain protons (δ 1.8–2.5 ppm for CH₂Cl₂). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₈Cl₂FO: ~265.02 g/mol) and isotopic patterns from chlorine .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~550–650 cm⁻¹ (C-Cl stretches) confirm functional groups .

Q. What physicochemical properties influence its reactivity in synthetic applications?

Key properties include:

  • Electrophilicity : The ketone group and electron-withdrawing fluorine enhance susceptibility to nucleophilic attack (e.g., Grignard reactions) .
  • Lipophilicity : LogP values (~2.5–3.0) suggest moderate solubility in organic solvents, impacting reaction solvent selection .
  • Thermal Stability : Decomposition above 200°C necessitates low-temperature storage and handling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of HCl or HF vapors during decomposition .
  • Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis of dichloropropyl groups .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound, particularly in cellular models?

  • In Vitro Models : Use cancer cell lines (e.g., HeLa) to assess cytotoxicity via MTT assays, with IC₅₀ calculations .
  • Mechanistic Probes : Combine with flow cytometry to detect cell cycle arrest (e.g., G1/S phase block observed in triazole-containing analogs) .
  • Dose-Response Studies : Vary concentrations (1–100 µM) and monitor apoptosis markers (e.g., caspase-3 activation) .

Q. What molecular interactions underlie its potential pharmacological effects?

Computational docking (e.g., AutoDock Vina) reveals halogen bonding between the fluorine atom and protein targets (e.g., kinase active sites). The dichloropropyl chain may enhance hydrophobic interactions with lipid membranes, altering bioavailability .

Q. How should contradictory data regarding its stability or reactivity be resolved?

  • Replication Studies : Repeat experiments under controlled humidity/temperature to isolate degradation pathways (e.g., hydrolysis of Cl groups in aqueous media) .
  • Meta-Analysis : Compare findings across halogenated aromatic ketones to identify trends in reactivity .

Q. What structural modifications could enhance its selectivity in target binding?

  • Substituent Variation : Replace dichloropropyl with trichloroethyl groups to test steric effects on binding affinity .
  • Fluorine Positioning : Compare 4-fluoro vs. 3-fluoro isomers to assess electronic impacts on receptor interactions .

Q. Which advanced chromatographic methods are suitable for quantifying trace impurities?

  • HPLC : Use C18 columns with UV detection (254 nm) and gradient elution (acetonitrile/water) to separate byproducts (e.g., dichloropropyl hydrolysis products) .
  • GC-MS : Headspace analysis identifies volatile degradation products (e.g., chlorofluorobenzenes) .

Q. What are the key synthetic byproducts, and how do they impact downstream applications?

Common byproducts include:

  • Dichloropropanol : Forms via ketone reduction; monitor via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
  • Fluorophenyl Dimers : Result from Friedel-Crafts over-alkylation; mitigate via controlled acyl chloride addition rates .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Accelerated stability studies (40°C, 75% RH for 4 weeks) show 15% degradation at pH <3 due to acid-catalyzed hydrolysis. Neutral or alkaline conditions (pH 7–9) improve stability .

Q. What comparative studies exist between this compound and its structural analogs?

Analogues like 2-fluorophenyl cyclopropyl ketone (C₁₀H₉FO) exhibit reduced electrophilicity but higher thermal stability, highlighting trade-offs between reactivity and durability . Computational QSAR models can predict bioactivity differences based on substituent electronegativity and steric bulk .

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